N,N'-bis(4-iodophenyl)terephthalamide
Overview
Description
N,N'-bis(4-iodophenyl)terephthalamide, commonly known as BIPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BIPT is a terephthalamide derivative that has two iodine atoms attached to the phenyl rings.
Scientific Research Applications
Synthesis and Characterization
- N,N'-bis(4-iodophenyl)terephthalamide and related compounds have been synthesized and characterized for various applications. For instance, bis(thiourea) derivatives, similar in structure, have been synthesized and their bacteriostatic activities studied (Abd Halim & Ngaini, 2016).
- Another study focused on synthesizing and characterizing bisamides like N1,N4-bis(4-(4-nitrophenoxy)phenyl)terephthalamide, revealing insights into their antioxidant properties and DNA binding capabilities (Fatima et al., 2021).
Structural and Molecular Studies
- In-depth structural and molecular studies have been conducted on compounds structurally related to this compound. For example, a study on poly(phenylene-terephthalamide)s derived from various substituted terephthalic acids discussed their layer structures and properties (Kricheldorf & Domschke, 1994).
Applications in Material Science
- This compound and similar compounds have found applications in material science. Research has demonstrated their use in creating novel thermostable materials, such as polyamideimides from bis(2-aminoethyl)terephthalamide (Hoang et al., 2020).
properties
IUPAC Name |
1-N,4-N-bis(4-iodophenyl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYWTFCRIJYNQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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